MMAF intermediate 2

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Properties

IUPAC Name |

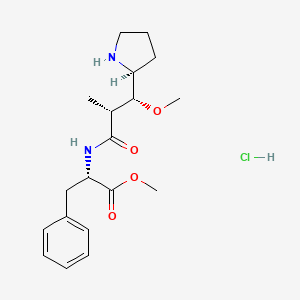

methyl (2S)-2-[[(2R,3R)-3-methoxy-2-methyl-3-[(2S)-pyrrolidin-2-yl]propanoyl]amino]-3-phenylpropanoate;hydrochloride | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C19H28N2O4.ClH/c1-13(17(24-2)15-10-7-11-20-15)18(22)21-16(19(23)25-3)12-14-8-5-4-6-9-14;/h4-6,8-9,13,15-17,20H,7,10-12H2,1-3H3,(H,21,22);1H/t13-,15+,16+,17-;/m1./s1 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKNWSNCMBMHJAU-WOLLCHHQSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C1CCCN1)OC)C(=O)NC(CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@H]([C@H]([C@@H]1CCCN1)OC)C(=O)N[C@@H](CC2=CC=CC=C2)C(=O)OC.Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C19H29ClN2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

384.9 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

The Role of MMAF Intermediate 2 in Antibody-Drug Conjugate Research: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction to MMAF and its Significance in ADCs

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that has carved a significant niche in the landscape of antibody-drug conjugate (ADC) research and development.[1][2] As a derivative of the natural sea hare product dolastatin 10, MMAF functions as a highly effective tubulin inhibitor.[3] By disrupting microtubule polymerization, it induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death in rapidly dividing cancer cells.[4][5]

What distinguishes MMAF from its close analog, monomethyl auristatin E (MMAE), is the presence of a charged C-terminal phenylalanine residue.[3] This structural modification renders MMAF less permeable to cell membranes, a property that significantly reduces the "bystander effect" – the killing of adjacent, antigen-negative cells.[3][6] This characteristic can be advantageous in minimizing off-target toxicity, potentially leading to a wider therapeutic window for MMAF-based ADCs.[6] While the cytotoxicity of free MMAF is attenuated due to its poor cell permeability, its potent anti-cancer activity is effectively restored when delivered specifically to target cells via an ADC.[7] This targeted delivery is the cornerstone of ADC technology, which combines the specificity of a monoclonal antibody with the potent cell-killing ability of a cytotoxic payload like MMAF.

This technical guide delves into the core aspects of MMAF in ADC research, with a particular focus on the role of MMAF intermediate 2 in its synthesis. We will explore quantitative data on its efficacy, detailed experimental protocols, and the signaling pathways it modulates.

The Role of this compound in the Synthesis of MMAF

This compound (CAS No. 864238-20-0) is a crucial precursor in the chemical synthesis of the MMAF payload.[8] While the complete, detailed industrial synthesis protocols are often proprietary, information gleaned from patents and chemical suppliers indicates that this compound is a key building block in the step-wise assembly of the final pentapeptide-like structure of MMAF.

The synthesis of complex molecules like MMAF typically involves the sequential coupling of amino acid or peptide fragments. This compound represents one of these fragments, which is then further elaborated to yield the final active payload. The purity of this intermediate is critical, as impurities can carry through the synthesis and compromise the efficacy and safety of the final ADC.[9]

General Synthetic Approach

The synthesis of MMAF generally involves peptide coupling reactions, where a protected amino acid or peptide fragment with a free carboxylic acid is activated and then reacted with another fragment containing a free amine. Protecting groups are used to prevent unwanted side reactions and are subsequently removed.

-

Deprotection: A protecting group on either the N-terminus or C-terminus of this compound is removed to expose a reactive functional group (an amine or a carboxylic acid).

-

Coupling: The deprotected intermediate is then reacted with another protected peptide fragment in the presence of a coupling agent (e.g., HATU, HOBt) to form a new peptide bond.

-

Purification: The resulting product is purified, often using chromatographic techniques like reversed-phase high-performance liquid chromatography (RP-HPLC), to remove unreacted starting materials and byproducts.

-

Final Deprotection: Any remaining protecting groups on the fully assembled peptide are removed to yield the final MMAF molecule.

The following diagram illustrates a generalized logical workflow for the synthesis of a peptide-based drug like MMAF, highlighting the integration of an intermediate.

Quantitative Data on MMAF-based ADCs

The efficacy of MMAF-based ADCs has been evaluated in numerous preclinical studies. The following tables summarize key quantitative data, comparing the in vitro cytotoxicity and in vivo efficacy of MMAF-ADCs with other payloads.

Table 1: In Vitro Cytotoxicity (IC50) of Auristatin Payloads

| Compound | Cell Line | IC50 (nM) | Reference |

| Free MMAF | Karpas 299 (Anaplastic Large Cell Lymphoma) | 119 | [10] |

| H3396 (Breast Carcinoma) | 105 | [10] | |

| 786-O (Renal Cell Carcinoma) | 257 | [10] | |

| Caki-1 (Renal Cell Carcinoma) | 200 | [10] | |

| Free MMAE | Various Lymphoma Cells | ~200-fold less potent than dolastatin 10 | [9] |

| MMAF-ADC | Tn-positive Jurkat cells | Dose-dependent cytotoxicity | [10] |

| MMAE-ADC | J1MT-1 (HER2+, MDR1+) | 1.023 | [11] |

| MMAF-ADC | J1MT-1 (HER2+, MDR1+) | 0.213 | [11] |

| Dual MMAE/F ADC (2+4) | JIMT-1(MDR1+) | 0.017 | [11] |

| MMAF single-drug ADC (DAR 4) | JIMT-1(MDR1+) | 0.012 | [11] |

Table 2: Comparative In Vivo Performance of ADC Payloads

| ADC Construct | Tumor Model | Key Findings | Reference |

| mc-MMAF (B608802) ADC | HER2-targeting affibody conjugate | Higher potency and lower liver uptake compared to mc-DM1 conjugate. | [1] |

| vc-PABC-DM1 ADC | General Xenograft Models | Potential for bystander killing, beneficial in heterogeneous tumors. | [1] |

| MMAE-ADC | Resistant Tumor Models | Ineffective (IC50 > 2000 ng/mL) | [11] |

| MMAF-ADC | Resistant Tumor Models | Comparable potency to dual-drug ADC (IC50 0.8 ng/mL) | [11] |

| Dual MMAE/F ADC | Resistant Tumor Models | Comparable potency to MMAF-ADC (IC50 0.7 ng/mL) | [11] |

Experimental Protocols

Detailed experimental protocols are essential for the synthesis, conjugation, and evaluation of MMAF-based ADCs. The following sections provide an overview of key methodologies.

Protocol 1: In Vitro Cytotoxicity Assay (MTT Assay)

This protocol outlines a general procedure for assessing the cytotoxicity of an MMAF-based ADC using a tetrazolium reduction (MTT) assay.[][13]

-

Cell Seeding: Target cancer cells (both antigen-positive and antigen-negative as a control) are seeded in a 96-well plate at a density of 5,000-10,000 cells per well and allowed to adhere overnight in a humidified incubator at 37°C and 5% CO2.

-

ADC Treatment: Prepare serial dilutions of the MMAF-ADC, an isotype control ADC, and free MMAF in cell culture medium. The final concentrations should typically range from picomolar to micromolar. Remove the old medium from the cells and add 100 µL of the diluted compounds to the respective wells. Include untreated cells as a negative control.

-

Incubation: Incubate the plate for 72-96 hours. The longer incubation time is often necessary for tubulin inhibitors like MMAF to exert their full cytotoxic effect, which is dependent on cell cycle progression.

-

MTT Addition: Add 20 µL of a 5 mg/mL MTT solution to each well and incubate for another 2-4 hours. Viable cells with active mitochondrial reductases will convert the yellow MTT to a purple formazan (B1609692) product.

-

Solubilization: Add 100 µL of a solubilization solution (e.g., 10% SDS in 0.01 M HCl) to each well and incubate overnight in the dark to dissolve the formazan crystals.

-

Data Acquisition: Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.

-

Data Analysis: Subtract the background absorbance (media only) from all readings. Calculate the percentage of cell viability for each treatment group relative to the untreated control. Plot the percentage of viability against the logarithm of the ADC concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.

Protocol 2: In Vivo Efficacy Study in a Xenograft Mouse Model

This protocol provides a general framework for evaluating the anti-tumor efficacy of an MMAF-based ADC in a subcutaneous xenograft model.[1]

-

Cell Line and Animal Model: Select a suitable cancer cell line that expresses the target antigen of the ADC's monoclonal antibody. Female athymic nude or SCID mice (6-8 weeks old) are commonly used.

-

Tumor Implantation: Subcutaneously inject approximately 5-10 million tumor cells suspended in a suitable medium (e.g., Matrigel) into the flank of each mouse.

-

Tumor Growth Monitoring: Monitor tumor growth by measuring the tumor volume with calipers two to three times per week. The tumor volume can be calculated using the formula: (Length x Width²) / 2.

-

Treatment Initiation: When tumors reach a predetermined size (e.g., 100-200 mm³), randomize the mice into treatment groups (typically 8-10 mice per group).

-

ADC Administration: Administer the MMAF-ADC, an isotype control ADC, vehicle control, and potentially a positive control (e.g., a standard-of-care chemotherapy) to the respective groups. The route of administration is typically intravenous (tail vein injection), and the dosing schedule can vary (e.g., once weekly for 3-4 weeks).

-

Efficacy Assessment: Continue to monitor tumor volume and body weight throughout the study. The primary efficacy endpoint is often tumor growth inhibition. At the end of the study, tumors may be excised for further analysis, such as immunohistochemistry or payload concentration measurement.

-

Data Analysis: Plot the mean tumor volume for each group over time. Statistical analysis (e.g., ANOVA) can be used to compare the anti-tumor activity between the different treatment groups.

Signaling Pathways and Mechanism of Action

The primary mechanism of action of MMAF is the inhibition of tubulin polymerization.[4][5] This disruption of the microtubule network leads to a cascade of cellular events culminating in apoptosis.

Upon binding to its target antigen on the surface of a cancer cell, the MMAF-ADC is internalized through receptor-mediated endocytosis.[8] It is then trafficked to the lysosome, where the linker connecting the MMAF to the antibody is cleaved, releasing the active payload into the cytoplasm. The released MMAF then binds to tubulin, preventing its polymerization into microtubules. This disruption of the microtubule cytoskeleton has profound effects on the cell, leading to the arrest of the cell cycle in the G2/M phase. Prolonged mitotic arrest activates the apoptotic machinery, resulting in programmed cell death.

Conclusion

This compound is an essential building block in the synthesis of the potent anti-cancer payload, MMAF. The resulting MMAF-based ADCs have demonstrated significant promise in preclinical and clinical research, offering a targeted therapeutic approach with a potentially favorable safety profile due to the reduced bystander effect of MMAF. The careful selection of the cytotoxic payload is a critical decision in ADC design, and MMAF provides a valuable option for researchers developing the next generation of targeted cancer therapies. This guide has provided a comprehensive overview of the role of MMAF and its synthetic precursor, this compound, in ADC research, offering valuable insights for professionals in the field. Further research into novel linker technologies and combination therapies will continue to expand the therapeutic potential of MMAF-based ADCs.

References

- 1. US20220119441A1 - Method for preparing drug-linker mc-mmaf for antibody drug conjugate, and intermediates therein - Google Patents [patents.google.com]

- 2. WO2020181686A1 - Preparation method for drug-linker mc-mmaf used for antibody drug conjugates and intermediate thereof - Google Patents [patents.google.com]

- 3. data.epo.org [data.epo.org]

- 4. US7964566B2 - Monomethylvaline compounds capable of conjugation to ligands - Google Patents [patents.google.com]

- 5. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 6. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. amsbio.com [amsbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. benchchem.com [benchchem.com]

- 10. JP2024511779A - Preparation and purification process of monomethyl auristatin E compound - Google Patents [patents.google.com]

- 11. medkoo.com [medkoo.com]

- 13. pubs.acs.org [pubs.acs.org]

An In-depth Technical Guide to the Synthesis of MMAF Intermediate 2 and its Conversion to Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed examination of the synthetic pathway for Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent utilized as a cytotoxic payload in antibody-drug conjugates (ADCs). The focus of this document is the synthesis of a key dipeptide fragment, MMAF intermediate 2, and its subsequent elaboration to the final MMAF molecule. This guide includes detailed experimental protocols, quantitative data, and visual representations of the synthetic workflow to aid researchers in the field of oncology and medicinal chemistry.

Overview of the Synthetic Strategy

The synthesis of MMAF is a multi-step process that relies on the principles of peptide chemistry. The overall strategy involves the convergent synthesis of peptide fragments, which are then coupled and further modified to yield the final product. A key disconnection in the retrosynthesis of MMAF leads to the identification of "this compound," a dipeptide methyl ester, as a crucial building block.

The synthesis of this compound is achieved through the coupling of two specifically protected amino acid derivatives: N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid and L-phenylalanine methyl ester. The subsequent conversion of this intermediate to MMAF involves the removal of the Boc protecting group, followed by coupling with the remaining portion of the MMAF molecule.

Synthesis of this compound

This compound, identified by its CAS number 864238-20-0, is chemically known as Methyl (2S)-2-[[(2R,3R)-3-methoxy-2-methyl-1-oxopropyl]amino]-3-phenylpropanoate. Its synthesis involves two primary stages: the preparation of the protected amino acid precursors and their subsequent coupling.

Preparation of Precursors

2.1.1. Synthesis of L-Phenylalanine Methyl Ester Hydrochloride

L-phenylalanine methyl ester hydrochloride serves as the C-terminal amino acid component of this compound. It can be readily synthesized from L-phenylalanine.

Experimental Protocol:

-

Suspend L-phenylalanine (1 equivalent) in methanol.

-

Cool the suspension to 0 °C in an ice bath.

-

Slowly add thionyl chloride (1.2 equivalents) to the stirred suspension.

-

Allow the reaction mixture to warm to room temperature and stir for 24 hours.

-

Remove the solvent under reduced pressure.

-

The resulting crude product can be recrystallized from a mixture of ethyl acetate (B1210297) and ethanol (B145695) (e.g., 95:5) to yield L-phenylalanine methyl ester hydrochloride as a white solid.

| Reactant/Reagent | Molar Ratio | Notes |

| L-Phenylalanine | 1.0 | |

| Methanol | - | Solvent |

| Thionyl Chloride | 1.2 | Added dropwise at 0 °C |

Table 1: Reagents for the synthesis of L-phenylalanine methyl ester hydrochloride.

2.1.2. Synthesis of N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid

This chiral carboxylic acid is a key component of the MMAF backbone. While commercially available from specialized suppliers, a synthetic route can also be employed. The synthesis often starts from a chiral precursor to establish the desired stereochemistry. A plausible synthetic approach involves the stereoselective methylation and methoxylation of a suitable propanoic acid derivative, followed by the introduction of the Boc protecting group. Due to the complexity of this synthesis, for many applications, sourcing this reagent commercially is the more practical approach.

Peptide Coupling to form this compound

The formation of the amide bond between the two precursors is a critical step. High-efficiency coupling reagents are employed to ensure a high yield and minimize racemization. HATU (1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxide hexafluorophosphate) is a commonly used and effective coupling reagent for this transformation.

Experimental Protocol:

-

Dissolve N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid (1.0 equivalent) and HATU (1.1 equivalents) in an anhydrous polar aprotic solvent such as N,N-dimethylformamide (DMF) under an inert atmosphere (e.g., nitrogen or argon).

-

Add a non-nucleophilic base, such as N,N-diisopropylethylamine (DIPEA) (3.0 equivalents), to the reaction mixture and stir for a few minutes to pre-activate the carboxylic acid.

-

In a separate flask, dissolve L-phenylalanine methyl ester hydrochloride (1.0 equivalent) in anhydrous DMF and neutralize with DIPEA (1.1 equivalents).

-

Add the neutralized L-phenylalanine methyl ester solution to the activated carboxylic acid mixture.

-

Stir the reaction at room temperature for 4-12 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS).

-

Upon completion, dilute the reaction mixture with ethyl acetate and wash sequentially with 5% aqueous citric acid, saturated aqueous sodium bicarbonate, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica (B1680970) gel to obtain this compound.

| Reactant/Reagent | Molar Ratio | Role |

| N-Boc-(2R,3R)-3-methoxy-2-methylpropanoic acid | 1.0 | N-terminal fragment |

| L-Phenylalanine methyl ester hydrochloride | 1.0 | C-terminal fragment |

| HATU | 1.1 | Coupling reagent |

| DIPEA | 4.1 | Base |

| DMF | - | Solvent |

Table 2: Reagents for the synthesis of this compound.

Conversion of this compound to MMAF

The conversion of this compound to the final MMAF product involves two key steps: the deprotection of the N-terminal Boc group and the subsequent coupling with the remaining portion of the MMAF molecule.

N-Boc Deprotection of this compound

The acid-labile Boc group is typically removed using trifluoroacetic acid (TFA) in a non-polar solvent like dichloromethane (B109758) (DCM).

Experimental Protocol:

-

Dissolve this compound in dichloromethane.

-

Add a solution of 20-50% trifluoroacetic acid in dichloromethane.

-

Stir the mixture at room temperature for 1-2 hours. Monitor the reaction by TLC or LC-MS.

-

Upon completion, remove the solvent and excess TFA under reduced pressure.

-

Co-evaporate the residue with toluene (B28343) or dichloromethane several times to ensure complete removal of residual TFA.

-

The resulting TFA salt of the deprotected dipeptide is often used in the next step without further purification.

| Reagent | Concentration | Solvent | Reaction Time |

| Trifluoroacetic acid (TFA) | 20-50% | Dichloromethane (DCM) | 1-2 hours |

Table 3: Conditions for N-Boc deprotection.

Final Coupling to Yield MMAF

The deprotected dipeptide is then coupled with the remaining fragment of MMAF, which is a complex peptide sequence. This final coupling is also typically mediated by a peptide coupling reagent like HATU or COMU under basic conditions, similar to the formation of this compound. The specific structure of the coupling partner will depend on the overall synthetic strategy for the pentapeptide backbone of MMAF.

Conclusion

The synthesis of MMAF, a critical component of modern ADCs, is a challenging yet well-established process in medicinal chemistry. The successful synthesis hinges on the efficient construction of key intermediates like this compound. This guide provides a detailed framework for the synthesis of this dipeptide, including robust experimental protocols and quantitative data. By understanding and applying these methodologies, researchers can effectively produce MMAF and its derivatives for the development of next-generation targeted cancer therapies. It is imperative for researchers to adhere to all laboratory safety protocols when handling the potent cytotoxic compounds and reagents described herein.

An In-depth Technical Guide to the Mechanism of Action of Monomethyl Auristatin F (MMAF) from its Intermediates

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent synthetic antineoplastic agent derived from the natural marine product dolastatin 10.[1][] As a highly toxic compound, MMAF is not suitable for use as a standalone chemotherapeutic agent.[3] Instead, it is highly effective as a cytotoxic payload in Antibody-Drug Conjugates (ADCs).[4] ADCs are a class of targeted therapies designed to deliver potent cytotoxic agents specifically to cancer cells, thereby minimizing systemic toxicity.[5] This guide provides a comprehensive technical overview of the mechanism of action of MMAF, starting from its delivery as part of an ADC to its ultimate induction of apoptosis in target cancer cells.

Overall Mechanism of Action of MMAF-ADCs

The therapeutic effect of an MMAF-based ADC is a multi-step process that begins with the specific recognition of a tumor-associated antigen on the surface of a cancer cell by the monoclonal antibody (mAb) component of the ADC. This binding event initiates a cascade of cellular processes culminating in cell death.

Figure 1: Overall mechanism of action of an MMAF-ADC.

From Intermediates to Active Payload: Synthesis of MMAF

The synthesis of MMAF is a multi-step process involving the coupling of several amino acid and peptide fragments. Understanding the key intermediates is crucial for the development and manufacturing of MMAF-based ADCs. While a complete, detailed synthesis is beyond the scope of this guide, a simplified pathway highlighting the major intermediates is presented below. The synthesis generally involves the sequential coupling of protected amino acid units to form the pentapeptide backbone.

Figure 2: Simplified synthetic pathway of MMAF.

Quantitative Analysis of MMAF Cytotoxicity

The cytotoxic potency of MMAF is typically evaluated by determining its half-maximal inhibitory concentration (IC50) in various cancer cell lines. These values can vary depending on the cell line's antigen expression level, proliferation rate, and other biological factors.

| Cell Line | Cancer Type | MMAF IC50 (nM) | Reference |

| Karpas 299 | Anaplastic Large Cell Lymphoma | 119 | [4] |

| H3396 | Breast Carcinoma | 105 | [4] |

| 786-O | Renal Cell Carcinoma | 257 | [4] |

| Caki-1 | Renal Cell Carcinoma | 200 | [4] |

| SK-BR-3 | Breast Cancer | ~83 | [6] |

| Jurkat | T-cell Leukemia | ~450 | [6] |

Mechanism of Action at the Molecular Level

Inhibition of Tubulin Polymerization

Once released into the cytoplasm, MMAF exerts its cytotoxic effect by disrupting microtubule dynamics.[7] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, intracellular transport, and the maintenance of cell shape. They are dynamic polymers of α- and β-tubulin heterodimers. MMAF binds to tubulin dimers, preventing their polymerization into microtubules.[4] This inhibition of microtubule assembly leads to the collapse of the mitotic spindle, a structure crucial for the proper segregation of chromosomes during mitosis.

G2/M Cell Cycle Arrest

The disruption of the mitotic spindle activates the spindle assembly checkpoint, a cellular surveillance mechanism that ensures proper chromosome attachment to the spindle. This activation leads to a prolonged arrest of the cell cycle in the G2/M phase. Unable to proceed through mitosis, the cell is ultimately directed towards apoptosis.

Induction of Apoptosis: The Final Execution

Prolonged mitotic arrest triggers the intrinsic pathway of apoptosis, a programmed cell death cascade. This pathway is regulated by the Bcl-2 family of proteins, which includes pro-apoptotic members (e.g., Bax, Bak) and anti-apoptotic members (e.g., Bcl-2, Bcl-xL). The mitotic arrest signals lead to the activation of pro-apoptotic Bcl-2 proteins, which permeabilize the outer mitochondrial membrane. This results in the release of cytochrome c from the mitochondria into the cytoplasm.

Cytoplasmic cytochrome c binds to Apaf-1, leading to the formation of the apoptosome. The apoptosome then activates caspase-9, an initiator caspase. Activated caspase-9, in turn, cleaves and activates effector caspases, such as caspase-3, which execute the final stages of apoptosis by cleaving a broad range of cellular substrates, leading to the characteristic morphological and biochemical hallmarks of apoptotic cell death.

Figure 3: MMAF-induced apoptotic signaling pathway.

Experimental Protocols

This section provides detailed methodologies for key experiments used to elucidate the mechanism of action of MMAF.

In Vitro Tubulin Polymerization Assay (Turbidity-Based)

This assay measures the effect of MMAF on the polymerization of tubulin into microtubules by monitoring the change in turbidity of a tubulin solution.[6]

Materials:

-

Lyophilized bovine brain tubulin (>99% pure)

-

General Tubulin Buffer (GTB): 80 mM PIPES (pH 6.9), 2 mM MgCl₂, 0.5 mM EGTA

-

GTP solution (100 mM in water)

-

MMAF

-

Positive control (e.g., Nocodazole)

-

Vehicle control (e.g., DMSO)

-

96-well clear, flat-bottom microplate

-

Temperature-controlled microplate reader

Procedure:

-

Reagent Preparation:

-

Reconstitute lyophilized tubulin to 10 mg/mL in ice-cold GTB. Keep on ice.

-

Prepare a 10 mM stock solution of GTP in water.

-

Prepare a polymerization buffer by mixing GTB, GTP (to a final concentration of 1 mM), and glycerol (to a final concentration of 10%). Keep on ice.

-

Prepare serial dilutions of MMAF and control compounds in the polymerization buffer.

-

-

Assay Setup:

-

On ice, add the tubulin solution to the wells of the 96-well plate.

-

Add the MMAF dilutions or control solutions to the respective wells. The final tubulin concentration should be around 3 mg/mL.

-

-

Data Acquisition:

-

Immediately transfer the plate to a microplate reader pre-warmed to 37°C.

-

Measure the absorbance at 350 nm every minute for 60 minutes.

-

-

Data Analysis:

-

Plot absorbance versus time for each concentration.

-

Determine the maximum rate of polymerization (Vmax) from the slope of the linear phase of the curve.

-

Calculate the percentage of inhibition relative to the vehicle control.

-

Figure 4: Workflow for tubulin polymerization assay.

Cell Viability Assay (MTT-Based)

This colorimetric assay measures the metabolic activity of cells as an indicator of cell viability following treatment with an MMAF-ADC.[1]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

MMAF-ADC

-

MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)

-

Solubilization solution (e.g., 10% SDS in 0.01 M HCl)

-

96-well tissue culture plates

-

Microplate reader

Procedure:

-

Cell Seeding:

-

Seed cells into a 96-well plate at a predetermined optimal density and allow them to adhere overnight.

-

-

Compound Treatment:

-

Prepare serial dilutions of the MMAF-ADC in complete medium.

-

Replace the medium in the wells with the ADC dilutions. Include untreated and vehicle-treated controls.

-

Incubate for 48-72 hours.

-

-

MTT Addition and Incubation:

-

Add MTT solution to each well to a final concentration of 0.5 mg/mL.

-

Incubate for 2-4 hours at 37°C until formazan (B1609692) crystals are visible.

-

-

Solubilization and Measurement:

-

Add solubilization solution to each well and mix thoroughly to dissolve the formazan crystals.

-

Measure the absorbance at a wavelength of 570 nm.

-

-

Data Analysis:

-

Subtract the background absorbance.

-

Calculate the percentage of cell viability relative to the untreated control.

-

Plot the percentage of viability against the log of the ADC concentration to determine the IC50 value.

-

Cell Cycle Analysis by Flow Cytometry

This method is used to determine the distribution of cells in different phases of the cell cycle after treatment with MMAF.[8][9][10]

Materials:

-

Target cancer cell line

-

Complete cell culture medium

-

MMAF

-

Phosphate-buffered saline (PBS)

-

70% ice-cold ethanol (B145695)

-

Propidium iodide (PI) staining solution (containing RNase A)

-

Flow cytometer

Procedure:

-

Cell Treatment:

-

Seed cells and treat with MMAF at various concentrations for a specified time (e.g., 24 hours).

-

-

Cell Harvesting and Fixation:

-

Harvest the cells by trypsinization and wash with PBS.

-

Fix the cells by dropwise addition of ice-cold 70% ethanol while vortexing.

-

Incubate at -20°C for at least 2 hours.

-

-

Staining:

-

Wash the fixed cells with PBS.

-

Resuspend the cells in PI staining solution.

-

Incubate in the dark at room temperature for 30 minutes.

-

-

Flow Cytometry Analysis:

-

Analyze the stained cells using a flow cytometer.

-

Generate DNA content histograms to determine the percentage of cells in G0/G1, S, and G2/M phases.

-

Conclusion

Monomethyl Auristatin F, when delivered as a payload in an antibody-drug conjugate, is a highly effective antineoplastic agent. Its mechanism of action is multifaceted, beginning with targeted delivery and culminating in the induction of apoptosis through the inhibition of tubulin polymerization and subsequent cell cycle arrest. The in-depth understanding of its synthesis, molecular interactions, and cellular effects, as detailed in this guide, is paramount for the continued development and optimization of MMAF-based ADCs for cancer therapy.

References

- 1. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]

- 3. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. Quantitative Analysis of Microtubule Dynamics during Adhesion-Mediated Growth Cone Guidance - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Live cell microscopy of mitochondria-lysosome contact site formation and tethering dynamics - PMC [pmc.ncbi.nlm.nih.gov]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. cancer.wisc.edu [cancer.wisc.edu]

The Strategic Role of MMAF Intermediate 2 in the Synthesis of Potent Antibody-Drug Conjugates

An In-depth Technical Guide for Researchers and Drug Development Professionals

Abstract

Monomethyl Auristatin F (MMAF) is a highly potent antimitotic agent that has become a critical component in the development of antibody-drug conjugates (ADCs) for targeted cancer therapy.[1] Its synthesis is a complex multi-step process, with each intermediate playing a crucial role in achieving the final product's high purity and activity. This technical guide focuses on the pivotal role of MMAF intermediate 2, providing a detailed overview of its position in the MMAF synthesis pathway, its impact on the final ADC product, and comprehensive experimental protocols for the development and evaluation of MMAF-based ADCs. This document is intended for researchers, scientists, and professionals in the field of drug development, offering a consolidated resource of quantitative data, detailed methodologies, and visual workflows to support the advancement of next-generation cancer therapeutics.

Introduction to Monomethyl Auristatin F (MMAF) in ADCs

Antibody-drug conjugates are a transformative class of therapeutics that combine the antigen-targeting specificity of monoclonal antibodies with the potent cell-killing ability of cytotoxic small molecules.[2] The cytotoxic agent, or "payload," is a critical determinant of an ADC's efficacy and safety profile. MMAF is a synthetic analogue of the natural product dolastatin 10, a powerful inhibitor of tubulin polymerization.[3] By disrupting microtubule dynamics, MMAF induces cell cycle arrest at the G2/M phase, ultimately leading to apoptotic cell death.[2]

Structurally, MMAF is a pentapeptide with several unique amino acids.[2] A key feature of MMAF is the presence of a charged C-terminal phenylalanine, which renders the molecule less permeable to cell membranes compared to its close analogue, Monomethyl Auristatin E (MMAE).[2] This property minimizes the "bystander effect"—the killing of adjacent antigen-negative cells—which can be advantageous in reducing off-target toxicity.[4] While less potent as a free drug, MMAF exhibits powerful and highly targeted antitumor activity when conjugated to a monoclonal antibody that directs it to cancer cells.[5]

The Role of this compound in MMAF Synthesis

The synthesis of a complex molecule like MMAF requires a precise and well-controlled process to ensure high yield and purity. The manufacturing process involves the sequential coupling of amino acid precursors. "this compound" is a key building block in this synthetic pathway.

Chemical Identity of this compound:

-

CAS Number: 864238-20-0[6]

While detailed proprietary synthesis routes are often not fully disclosed, based on the available information, this compound is a precursor that is integrated into the growing peptide chain of MMAF. The synthesis of MMAF can be achieved through methods like solid-phase peptide synthesis (SPPS).[] In this process, amino acids are sequentially added to a growing peptide chain that is anchored to a solid resin.

The general synthesis of MMAF involves the coupling of its constituent amino acid and peptide fragments. This compound represents one of these fragments, which is then coupled with other components to form the full-length pentapeptide structure of MMAF. The purity of this intermediate is critical, as any impurities can be carried through the subsequent steps, leading to a heterogeneous final product with potentially altered efficacy and toxicity.

Below is a diagram illustrating a plausible synthetic workflow for MMAF, highlighting the position of this compound.

Quantitative Analysis of MMAF-ADC Efficacy

The potency of MMAF-based ADCs is typically evaluated through in vitro cytotoxicity assays and in vivo tumor growth inhibition studies. The following tables summarize representative quantitative data from various studies.

Table 1: In Vitro Cytotoxicity of MMAF and MMAF-ADCs

| Cell Line | Target Antigen | ADC | IC50 (ng/mL) | Reference |

| 786-O | CD70 | 1F6-MMAF | 10 | [8] |

| Caki-1 | CD70 | 1F6-MMAF | 8 | [8] |

| L428 | CD70 | 1F6-MMAF | 123 | [8] |

| SK-BR-3 | HER2 | Trastuzumab-MMAF | 2.3 | [9] |

| MDA-MB-231 | HER2-negative | Trastuzumab-MMAF | No cytotoxicity | [9] |

Table 2: Physicochemical Properties of Auristatin Derivatives

| Compound | LogP (o/w) | Cell Permeability | Reference |

| MMAE | 2.2 | High | [10] |

| MMAF | 0.7 | Low | [10] |

Key Experimental Protocols in MMAF-ADC Development

This section provides detailed methodologies for the key experiments involved in the development and evaluation of MMAF-based ADCs.

Synthesis of MMAF from Intermediates

While the precise, industrial-scale synthesis protocols are proprietary, a general laboratory-scale synthesis can be performed using solid-phase peptide synthesis (SPPS).

Objective: To synthesize the full-length MMAF peptide from its constituent amino acid and peptide intermediates, including this compound.

Materials:

-

2-chlorotrityl resin

-

Fmoc-protected amino acids

-

This compound

-

Coupling reagents (e.g., HBTU, HOBt)

-

Base (e.g., DIEA)

-

Solvents (e.g., DMF, DCM)

-

Cleavage cocktail (e.g., TFA/DCM)

-

HPLC system for purification

Protocol:

-

The C-terminal amino acid (Phenylalanine) is loaded onto the 2-chlorotrityl resin.

-

The Fmoc protecting group is removed from the resin-bound amino acid.

-

The next Fmoc-protected amino acid or peptide fragment (such as a dipeptide precursor or a more complex fragment like this compound) is activated with coupling reagents and added to the resin to react with the deprotected amino group of the preceding amino acid.

-

Steps 2 and 3 are repeated for each subsequent amino acid or intermediate until the full pentapeptide sequence of MMAF is assembled on the resin.

-

Once the synthesis is complete, the peptide is cleaved from the resin using a cleavage cocktail (e.g., 2% TFA in DCM).

-

The crude MMAF is then purified by reverse-phase HPLC to yield the final high-purity product.[]

Conjugation of MMAF to a Monoclonal Antibody

This protocol describes the conjugation of a pre-activated MMAF-linker construct (e.g., MC-VC-PAB-MMAF) to a monoclonal antibody via reduced interchain cysteine residues.

Objective: To covalently link MMAF to a monoclonal antibody to generate an ADC with a target drug-to-antibody ratio (DAR) of 4.

Materials:

-

Monoclonal antibody (1 mg) in PBS

-

Reaction buffer (PBS-based with EDTA, pH 7.0)

-

Reducing reagent (e.g., 10x TCEP or 2-MEA)

-

Conjugation reagent (e.g., 10x MC-Val-Cit-PAB-MMAF in DMSO)

-

Desalting columns

Protocol:

-

Antibody Preparation: The antibody is buffer-exchanged into the reaction buffer using a desalting column.

-

Antibody Reduction: The reducing reagent is added to the antibody solution to a final 1x concentration. The mixture is incubated at 37°C for 1-2 hours to reduce the interchain disulfide bonds.

-

Removal of Reducing Agent: The excess reducing agent is removed by passing the reduced antibody through a desalting column pre-equilibrated with reaction buffer.

-

Conjugation: The conjugation reagent (MC-Val-Cit-PAB-MMAF) is added to the reduced antibody solution. The reaction is incubated at room temperature for 1-2 hours with gentle mixing.

-

Purification: The reaction is stopped, and the resulting ADC is purified from unreacted MMAF-linker using a desalting column.[9][11]

Determination of Drug-to-Antibody Ratio (DAR)

The DAR is a critical quality attribute of an ADC. It can be determined using several methods, including UV-Vis spectroscopy and mass spectrometry.

Objective: To determine the average number of MMAF molecules conjugated to each antibody.

Protocol (UV-Vis Spectroscopy):

-

Measure the absorbance of the ADC sample at 280 nm (for protein) and at the maximum absorbance wavelength of the payload-linker.

-

The concentrations of the antibody and the conjugated drug are calculated using the Beer-Lambert law with the known extinction coefficients of the antibody and the drug at these wavelengths.

-

The DAR is calculated as the molar ratio of the drug to the antibody.[]

Protocol (Mass Spectrometry):

-

The ADC sample is analyzed by LC-MS to obtain the molecular weights of the different drug-loaded antibody species (e.g., DAR0, DAR2, DAR4, etc.).

-

The deconvoluted mass spectrum shows peaks corresponding to the antibody with different numbers of conjugated drugs.

-

The weighted average DAR is calculated based on the relative abundance (peak area) of each species.[13][14]

In Vitro Cytotoxicity Assay

This assay determines the potency of the MMAF-ADC in killing cancer cells that express the target antigen.

Objective: To determine the half-maximal inhibitory concentration (IC50) of the MMAF-ADC.

Materials:

-

Antigen-positive and antigen-negative cancer cell lines

-

Complete cell culture medium

-

96-well plates

-

MMAF-ADC and control antibody

-

Cell viability reagent (e.g., MTT, CellTiter-Glo®)

Protocol:

-

Cell Seeding: Cells are seeded in 96-well plates at an optimal density and allowed to attach overnight.

-

Treatment: A serial dilution of the MMAF-ADC and control antibody is prepared and added to the cells.

-

Incubation: The plates are incubated for 72-96 hours to allow for the cytotoxic effects of the ADC to manifest.[15]

-

Viability Measurement: A cell viability reagent is added to each well, and the signal (absorbance or luminescence) is measured using a plate reader.

-

Data Analysis: The cell viability is normalized to untreated control cells, and the IC50 value is calculated by fitting the data to a dose-response curve.[16]

In Vivo Efficacy Study in a Xenograft Model

This study evaluates the antitumor activity of the MMAF-ADC in a living organism.

Objective: To assess the ability of the MMAF-ADC to inhibit tumor growth in a mouse model.

Materials:

-

Immunodeficient mice (e.g., nude or SCID)

-

Human cancer cell line for implantation

-

MMAF-ADC and vehicle control

-

Calipers for tumor measurement

Protocol:

-

Tumor Implantation: Human cancer cells are subcutaneously injected into the flank of the mice.

-

Tumor Growth: The tumors are allowed to grow to a palpable size (e.g., 100 mm³).

-

Treatment: The mice are randomized into treatment and control groups. The MMAF-ADC is administered (e.g., intravenously or intraperitoneally) according to a predetermined dosing schedule. The control group receives a vehicle control.

-

Monitoring: Tumor volume and body weight are measured regularly (e.g., twice a week).

-

Endpoint: The study is concluded when the tumors in the control group reach a predetermined size, or at a set time point. The antitumor efficacy is evaluated by comparing the tumor growth inhibition in the treated group versus the control group.[17][18]

Signaling Pathways and Developmental Workflows

Visualizing the complex biological and developmental processes involved in ADC therapy is crucial for a comprehensive understanding. The following diagrams illustrate the mechanism of action of an MMAF-ADC and the general workflow for its development.

Conclusion

The development of effective and safe MMAF-based ADCs is a complex process that relies on the precise control of each component, from the antibody down to the synthetic intermediates of the cytotoxic payload. This compound is a critical building block in the synthesis of MMAF, and its purity and proper integration into the final molecule are paramount for the quality and performance of the resulting ADC. By understanding the role of this intermediate and employing robust experimental protocols for synthesis, conjugation, and evaluation, researchers can advance the development of highly targeted and potent cancer therapies. This guide provides a foundational resource to support these efforts, consolidating key data, methodologies, and workflows to aid scientists in this promising field.

References

- 1. labiotech.eu [labiotech.eu]

- 2. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 3. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 4. adcreview.com [adcreview.com]

- 5. adcreview.com [adcreview.com]

- 6. medchemexpress.com [medchemexpress.com]

- 8. apexbt.com [apexbt.com]

- 9. benchchem.com [benchchem.com]

- 10. Therapeutic Efficacy of a Family of pHLIP–MMAF Conjugates in Cancer Cells and Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

- 11. bicellscientific.com [bicellscientific.com]

- 13. hpst.cz [hpst.cz]

- 14. sciex.com [sciex.com]

- 15. Determination of ADC Cytotoxicity in Immortalized Human Cell Lines - PMC [pmc.ncbi.nlm.nih.gov]

- 16. benchchem.com [benchchem.com]

- 17. Effective antitumor therapy based on a novel antibody-drug conjugate targeting the Tn carbohydrate antigen - PMC [pmc.ncbi.nlm.nih.gov]

- 18. In vivo Efficacy Studies in Cell Line and Patient-derived Xenograft Mouse Models - PMC [pmc.ncbi.nlm.nih.gov]

An In-depth Technical Guide to the Stability and Solubility of MMAF Intermediate 2

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the stability and solubility of MMAF intermediate 2, a key precursor in the synthesis of Monomethyl Auristatin F (MMAF), a potent anti-mitotic agent utilized in antibody-drug conjugates (ADCs). Given the limited availability of direct quantitative data in public literature, this guide synthesizes information from patent literature, general principles of peptide chemistry, and analytical methodologies to provide a robust framework for understanding and working with this critical intermediate.

Introduction to this compound

Monomethyl Auristatin F (MMAF) is a synthetic analogue of the natural product dolastatin 10 and functions by inhibiting tubulin polymerization, a critical process for cell division. Its high cytotoxicity makes it a powerful payload for ADCs, which are designed to selectively deliver potent drugs to cancer cells. The synthesis of MMAF is a multi-step process involving several key intermediates. This compound, identified by its CAS number 864238-20-0, is a crucial building block in this synthetic pathway.

Chemical Identity:

-

Chemical Name: (S)-2-((2R,3R)-3-methoxy-2-methyl-3-((S)-pyrrolidin-2-yl)propanamido)-3-phenylpropanoate hydrochloride

-

CAS Number: 864238-20-0

-

Molecular Formula: C₂₄H₃₈N₂O₅ · HCl

-

Molecular Weight: 470.04 g/mol (as hydrochloride salt)

Below is the chemical structure of this compound:

Synthesis Pathway and the Role of Intermediate 2

The synthesis of MMAF typically involves the coupling of peptide fragments. This compound represents a dipeptide fragment that is further elaborated to form the final pentapeptide structure of MMAF. Understanding its position in the synthesis is crucial for appreciating the requirements for its stability and solubility during the manufacturing process.

Caption: A simplified workflow for the synthesis of MMAF, highlighting the position of Intermediate 2.

Stability Profile of this compound

As a peptide-based intermediate, the stability of this compound is influenced by factors such as pH, temperature, and the presence of enzymatic or oxidizing agents. While specific degradation kinetics for this intermediate are not publicly available, an understanding of common degradation pathways for peptides provides a framework for its handling and storage.

Potential Degradation Pathways:

-

Hydrolysis: The ester and amide bonds within the molecule are susceptible to hydrolysis, particularly at extreme pH values. The ester moiety is generally more labile than the amide bonds.

-

Oxidation: While less common for this specific structure, certain storage conditions or contaminants could potentially lead to oxidation.

-

Racemization: Chiral centers within the amino acid residues can be susceptible to racemization, especially under harsh basic or acidic conditions, which could impact the biological activity of the final MMAF product.

Inferred Stability from Synthetic Protocols:

Analysis of patents detailing the synthesis of MMAF and related compounds (e.g., US20220119441A1, WO2020181686A1) reveals that the purification of intermediates often involves chromatographic techniques using organic solvents and is typically performed at ambient temperature. The intermediates are often isolated as solids and stored under inert atmosphere at low temperatures (e.g., -20°C) to ensure long-term stability.

Recommended Storage Conditions:

Based on the general stability of peptide intermediates, the following storage conditions are recommended for this compound:

| Condition | Recommendation |

| Form | Lyophilized solid |

| Temperature | -20°C or lower |

| Atmosphere | Inert (e.g., Argon, Nitrogen) |

| Light | Protected from light |

Solubility Characteristics of this compound

The solubility of this compound is a critical parameter for its use in subsequent synthetic steps. As a protected dipeptide, its solubility is expected to be poor in aqueous solutions and significantly better in polar aprotic organic solvents.

Inferred Solubility from Synthetic Protocols:

Patent literature on MMAF synthesis frequently employs the following solvents for reactions and purification of intermediates, suggesting their utility for dissolving this compound:

-

High Solubility:

-

Dimethylformamide (DMF)

-

Dimethyl sulfoxide (B87167) (DMSO)

-

N-Methyl-2-pyrrolidone (NMP)

-

-

Moderate to Low Solubility:

-

Dichloromethane (DCM)

-

Acetonitrile (ACN)

-

Methanol (MeOH)

-

Ethanol (EtOH)

-

Quantitative Solubility Data Summary:

While specific quantitative solubility data is not readily found in the public domain, the following table provides an estimated solubility profile based on the behavior of similar peptide intermediates. Researchers should determine the precise solubility in their specific solvent systems.

| Solvent | Estimated Solubility |

| Water | Very Low |

| Phosphate Buffered Saline (PBS) | Very Low |

| Dimethylformamide (DMF) | High |

| Dimethyl sulfoxide (DMSO) | High |

| Methanol | Moderate |

| Dichloromethane (DCM) | Moderate to Low |

Experimental Protocols

The following section provides detailed methodologies for determining the stability and solubility of this compound.

Stability Assessment Protocol

This protocol outlines a forced degradation study to identify potential degradation products and pathways.

MMAF Intermediate 2: A Technical Overview for Drug Development Professionals

Introduction: Monomethyl auristatin F (MMAF) is a potent antimitotic agent that is a critical component of several antibody-drug conjugates (ADCs) in development and clinical use. Its mechanism of action involves the inhibition of tubulin polymerization, leading to cell cycle arrest and apoptosis in targeted cancer cells. The synthesis of MMAF involves several key intermediates, with "MMAF intermediate 2" being a crucial building block. This document provides a technical overview of this compound, including its physicochemical properties, a representative synthetic workflow, and the established mechanism of action of the final MMAF payload.

Physicochemical Data

The fundamental physicochemical properties of this compound are summarized below.

| Property | Value |

| CAS Number | 864238-20-0 |

| Molecular Weight | 384.90 g/mol |

Representative Synthetic and Conjugation Workflow

The synthesis of an MMAF-containing ADC is a multi-step process. The following workflow illustrates a representative pathway from a key intermediate to the final antibody conjugate. This compound would be involved in the initial steps of synthesizing the fully elaborated MMAF molecule.

An In-depth Technical Guide on the Biological Activity of Monomethyl Auristatin F (MMAF)

For Researchers, Scientists, and Drug Development Professionals

This guide provides a comprehensive overview of the biological activity of Monomethyl Auristatin F (MMAF), a potent anti-tubulin agent integral to the development of Antibody-Drug Conjugates (ADCs). While the synthesis of MMAF can be achieved through various pathways, this document will focus on its biological functions, assuming its synthesis from a common chemical precursor, herein referred to as "intermediate 2" for contextual clarity.

Introduction to MMAF

Monomethyl Auristatin F (MMAF) is a synthetic and highly potent antineoplastic agent derived from the natural compound dolastatin 10.[1][2] Dolastatin 10 was first isolated from the sea hare Dolabella auricularia.[3][4] MMAF is a structural analogue of Monomethyl Auristatin E (MMAE), another powerful cytotoxic agent. The key structural difference is the presence of a charged C-terminal phenylalanine in MMAF, which attenuates its cytotoxic activity and reduces its cell permeability compared to the uncharged MMAE.[3][5][] This property makes MMAF an excellent payload for ADCs, as its toxicity is primarily exerted once it is delivered specifically to target cancer cells.[][7]

Mechanism of Action: Tubulin Inhibition

MMAF, like other auristatins, functions as a mitotic inhibitor by disrupting microtubule dynamics.[8][9] Microtubules are essential components of the cytoskeleton, playing a critical role in cell division, structure, and intracellular transport.[9]

The mechanism of action of MMAF can be summarized as follows:

-

Binding to Tubulin: MMAF binds to the vinca (B1221190) alkaloid-binding site on β-tubulin, a subunit of the tubulin heterodimers that polymerize to form microtubules.[9]

-

Inhibition of Polymerization: This binding inhibits the polymerization of tubulin into microtubules.[8][9]

-

Cell Cycle Arrest: The disruption of microtubule dynamics leads to cell cycle arrest in the G2/M phase.[9][10]

-

Induction of Apoptosis: Ultimately, the mitotic arrest triggers programmed cell death, or apoptosis, in the cancer cell.[2][9]

Because of its high toxicity, MMAF is not suitable as a standalone chemotherapeutic agent.[5][7] However, when conjugated to a monoclonal antibody (mAb) that targets a tumor-specific antigen, it can be delivered with high precision to cancer cells, minimizing systemic toxicity.[][7]

References

- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. taylorandfrancis.com [taylorandfrancis.com]

- 3. Payload of Antibody-drug Conjugates (ADCs) — MMAE and MMAF Brief Introduction – Creative Biolabs ADC Blog [creative-biolabs.com]

- 4. Antibody–Drug Conjugate Payloads: MMAE & MMAF | Biopharma PEG [biochempeg.com]

- 5. adcreview.com [adcreview.com]

- 7. adcreview.com [adcreview.com]

- 8. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 9. Tubulin inhibitors as payloads of ADCs - ProteoGenix [proteogenix.science]

- 10. aacrjournals.org [aacrjournals.org]

Technical Guide: MMAF Intermediate 2 in Antibody-Drug Conjugate Synthesis

This guide provides an in-depth overview of MMAF intermediate 2, a key precursor in the synthesis of Monomethyl auristatin F (MMAF), a potent anti-tubulin agent used as a cytotoxic payload in antibody-drug conjugates (ADCs). The information is intended for researchers, scientists, and professionals involved in drug development and cancer research.

Introduction to MMAF and its Precursors

Monomethyl auristatin F (MMAF) is a synthetic analogue of the natural antineoplastic agent dolastatin 10.[1] As a highly potent inhibitor of tubulin polymerization, it disrupts microtubule dynamics, leading to cell cycle arrest and apoptosis.[2][3][4] Due to its high cytotoxicity, MMAF is not used as a standalone drug but is a critical component of several antibody-drug conjugates (ADCs), where it is chemically linked to a monoclonal antibody (mAb).[5][6] This targeted delivery system ensures that the cytotoxic payload is concentrated at the tumor site, minimizing systemic toxicity.[4]

This compound is a crucial molecule in the synthetic pathway leading to the final MMAF payload.[7][8] Its proper handling and use are paramount for the successful and safe synthesis of MMAF-based ADCs.

Safety Data Sheet (SDS) and Hazard Profile

A specific, publicly available Safety Data Sheet for this compound is limited. However, based on the known hazards of the final product, MMAF, and related compounds, a high degree of caution is warranted. The final MMAF payload is highly toxic.[5][6] Intermediates in its synthesis should be handled as potentially hazardous substances. The following data is extrapolated from SDS information for related auristatin compounds.

Hazard Classification (Inferred):

-

Acute Toxicity, Oral: May be harmful if swallowed. A related compound, Mc-MMAF solution, is classified as Acute Toxicity, Oral, Category 4.[9]

-

Skin Corrosion/Irritation: May cause skin irritation.[9]

-

Serious Eye Damage/Eye Irritation: May cause serious eye irritation.[9]

-

Target Organ Toxicity: May cause respiratory irritation.[9]

| Parameter | Inferred Value / Statement | GHS Pictogram |

| Signal Word | Warning[9] | ❗ |

| Hazard Statements | H302: Harmful if swallowed.[9]H315: Causes skin irritation.[9]H319: Causes serious eye irritation.[9]H335: May cause respiratory irritation.[9] | |

| Precautionary Statements | P261: Avoid breathing dust/fume/gas/mist/vapors/spray.[9]P280: Wear protective gloves/eye protection/face protection.[9]P301+P312: IF SWALLOWED: Call a POISON CENTER or doctor/physician if you feel unwell.[9]P305+P351+P338: IF IN EYES: Rinse cautiously with water for several minutes. Remove contact lenses, if present and easy to do. Continue rinsing.[9] |

Physicochemical and Technical Data

Quantitative data for this compound is primarily available through chemical suppliers.

| Property | Value | Source |

| Product Name | This compound | [7][8] |

| CAS Number | 864238-20-0 | [8] |

| Synonym | Precursor in the synthesis of MMAF | [7] |

| Solubility | Soluble in DMSO | [8] |

Note: Molecular formula and weight are not consistently available for "intermediate 2" across public sources, while they are for "intermediate 1". Researchers should always refer to the certificate of analysis provided by the supplier for batch-specific data.

Experimental Protocols and Handling

Given the hazardous nature of auristatin compounds, stringent safety protocols must be followed.

4.1. Personal Protective Equipment (PPE) and Engineering Controls

-

Engineering Controls: All manipulations involving solid (powder) or dissolved this compound must be conducted in a certified chemical fume hood to avoid inhalation.

-

Eye Protection: Chemical safety goggles with side shields are mandatory.

-

Skin Protection: A lab coat and chemically resistant gloves (e.g., nitrile, double-gloved) are required. Wash hands thoroughly after handling.[9]

4.2. General Protocol for Stock Solution Preparation

-

Acclimatization: Allow the vial of this compound to equilibrate to room temperature before opening to prevent moisture condensation.

-

Weighing: If weighing the solid, perform the task in a fume hood, minimizing the creation of dust.

-

Dissolution: Add the appropriate volume of anhydrous dimethyl sulfoxide (B87167) (DMSO) to the vial to achieve the desired stock concentration (e.g., 10 mM).[8]

-

Homogenization: Vortex the solution briefly until the intermediate is completely dissolved. Sonication may be used if necessary.

-

Storage: Store stock solutions in tightly sealed vials at -20°C, protected from light.[10] It is recommended to prepare single-use aliquots to avoid repeated freeze-thaw cycles.

Visualization of Workflows and Pathways

5.1. Safe Handling Workflow

The following diagram illustrates the standard workflow for safely handling and preparing solutions of potent chemical intermediates like this compound.

Caption: Workflow for the safe handling and preparation of this compound stock solutions.

5.2. Role in ADC Synthesis Pathway

This compound is a building block in the multi-step synthesis of the final MMAF payload, which is then conjugated to a linker-antibody construct.

Caption: Logical pathway showing the role of this compound in the synthesis of an ADC.

References

- 1. Design, synthesis and bioactivity evaluation of novel monomethyl auristatin F analogues - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. Monomethyl auristatin F - Wikipedia [en.wikipedia.org]

- 3. medchemexpress.com [medchemexpress.com]

- 4. Increasing the Potential of the Auristatin Cancer-Drug Family by Shifting the Conformational Equilibrium - PMC [pmc.ncbi.nlm.nih.gov]

- 5. adcreview.com [adcreview.com]

- 6. MMAF, 745017-94-1 | BroadPharm [broadpharm.com]

- 7. amsbio.com [amsbio.com]

- 8. medchemexpress.com [medchemexpress.com]

- 9. cellmosaic.com [cellmosaic.com]

- 10. chemscene.com [chemscene.com]

A Technical Guide to the Foundational Research on Auristatin Synthesis Intermediates

For Researchers, Scientists, and Drug Development Professionals

Auristatins, a class of highly potent synthetic analogs of the natural product dolastatin 10, are pivotal components in the development of antibody-drug conjugates (ADCs). Their remarkable cytotoxicity, which stems from the inhibition of tubulin polymerization, makes them effective payloads for targeted cancer therapy. The complex, multi-step synthesis of auristatins, such as the widely used monomethyl auristatin E (MMAE), relies on the precise and efficient construction of key chiral intermediates. This technical guide provides an in-depth overview of the foundational research into the synthesis of these critical building blocks, focusing on synthetic strategies, experimental protocols, and the quantitative data associated with these processes.

Core Synthetic Strategies: A Convergent Approach

The industrial-scale synthesis of auristatins, including MMAE, predominantly employs a convergent synthetic strategy.[1] This approach involves the independent synthesis of complex molecular fragments which are then coupled together in the final stages of the synthesis. This method is generally more efficient and manageable for large-scale production compared to a linear synthesis where the molecule is built step-by-step on a single scaffold.[1]

For MMAE, the synthesis typically involves the preparation of two key intermediates: a tetrapeptide fragment, N-methylvaline-valine-dolaisoleucine-dolaproine (MeVal-Val-Dil-Dap), and a C-terminal unit, dolaphenine.[1] The tetrapeptide itself contains the unusual amino acids dolaisoleucine (Dil) and dolaproine (Dap), the synthesis of which presents unique stereochemical challenges.[1][2]

Key Intermediates in Auristatin Synthesis

The synthesis of the auristatin backbone is centered around the preparation and coupling of several key intermediates:

-

Dolaproine (Dap): A crucial and structurally unique β-methoxy-γ-amino acid component.[2][3] Its synthesis requires careful control of stereochemistry.[2]

-

Dolaisoleuine (Dil): Another non-proteinogenic amino acid that is a key component of the tetrapeptide fragment.

-

Dolaphenine (Doe): The C-terminal amine unit of dolastatin 10.[4] In many synthetic auristatins like MMAE, this is replaced by other C-terminal units.

-

Peptide Fragments: Dipeptide and tripeptide fragments are synthesized and then coupled to form the larger pentapeptide backbone of auristatins.[5]

One specifically highlighted intermediate is "(2S,3S)-3-methoxy-2-methyl-N,N-dimethyl-3-((S)-pyrrolidin-2-yl)propan-1-amine," also referred to as "Monomethyl auristatin E intermediate-2," which is a derivative of dolaproine.[6]

Data on Synthetic Reactions

The following tables summarize quantitative data for key steps in the synthesis of auristatin intermediates, providing a comparative overview of different coupling methods.

Table 1: Fragment Coupling in MMAE Synthesis

| Reagent/Parameter | Molar Equivalent | Concentration | Reaction Time | Temperature | Expected Yield |

| Fragment A (Carboxylic Acid) | 1.0 | - | 12-18 hours | Room Temp. | 85-95% |

| Fragment B (Amine) | 1.1 | - | |||

| HATU | 1.2 | - | |||

| DIPEA | 2.5 | - | |||

| Reaction Solvent (DMF) | - | 0.1 M |

Data sourced from a representative protocol for the coupling of a dipeptide and a tripeptide fragment to form the pentapeptide backbone of MMAE.[5]

Table 2: Comparison of Coupling Reagents for Dipeptide Synthesis

| Parameter | Carbodiimide-Based Coupling (DCC/HOBt) | Phosphonium-Based Coupling (HATU) |

| Coupling Agent | N,N'-Dicyclohexylcarbodiimide (DCC) | 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (B91526) (HATU) |

| Additive | 1-Hydroxybenzotriazole (HOBt) | - |

| Base | N-Methylmorpholine (NMM) | N,N-Diisopropylethylamine (DIPEA) |

| Typical Yield | 65-75% | 85-95% |

| Reaction Time | 12-24 hours | 2-4 hours |

| Purity (crude) | Moderate (often requires extensive purification) | High |

| Key Advantages | Cost-effective reagents | High yield, fast reaction, low epimerization |

| Key Disadvantages | Longer reaction times, formation of urea (B33335) byproduct, potential for epimerization | Higher cost of reagents |

This table compares two common methods for the synthesis of a dipeptide intermediate, Boc-L-Val-N-Me-L-Val-OH.[7]

Experimental Protocols

Detailed methodologies are crucial for the successful synthesis of auristatin intermediates. Below are protocols for key experimental steps.

Protocol 1: Fragment Coupling in MMAE Synthesis using HATU

This protocol details the coupling of a protected dipeptide fragment (Fragment A) with a tripeptide fragment (Fragment B) to form a protected pentapeptide precursor of MMAE.[5]

1. Preparation of Reactants:

-

In a round-bottom flask under an inert atmosphere, dissolve Fragment A (1.0 eq) in anhydrous N,N-dimethylformamide (DMF).

-

To this solution, add 1-[Bis(dimethylamino)methylene]-1H-1,2,3-triazolo[4,5-b]pyridinium 3-oxid hexafluorophosphate (HATU) (1.2 eq) and N,N-Diisopropylethylamine (DIPEA) (2.5 eq).

-

Stir the mixture at room temperature for 15-20 minutes to pre-activate the carboxylic acid.

2. Coupling Reaction:

-

In a separate flask, dissolve Fragment B (1.1 eq) in a minimal amount of anhydrous DMF.

-

Add the solution of Fragment B to the pre-activated solution of Fragment A.

-

Stir the reaction mixture at room temperature for 12-18 hours.

-

Monitor the reaction progress by Thin Layer Chromatography (TLC) until the starting material (Fragment A) is consumed.

3. Work-up and Extraction:

-

Once the reaction is complete, dilute the mixture with ethyl acetate (B1210297).

-

Wash the organic layer sequentially with saturated aqueous NaHCO₃ solution (3x) and brine (1x).

-

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure to obtain the crude product.

4. Purification:

-

Purify the crude product by flash column chromatography on silica (B1680970) gel using an appropriate solvent system (e.g., a gradient of methanol (B129727) in dichloromethane (B109758) or ethyl acetate in hexanes) to yield the pure protected pentapeptide.

Protocol 2: Synthesis of a Dipeptide Intermediate via Carbodiimide-Based Coupling

This protocol outlines the synthesis of Boc-L-Val-N-Me-L-Val-OH using DCC as the coupling agent.[7]

1. Reaction Setup:

-

To a solution of Boc-L-Valine (1.0 eq.) and 1-Hydroxybenzotriazole (HOBt) (1.1 eq.) in Dichloromethane (DCM) at 0 °C, add a solution of N,N'-Dicyclohexylcarbodiimide (DCC) (1.1 eq.) in DCM.

-

Stir the mixture at 0 °C for 30 minutes.

-

In a separate flask, dissolve N-Methyl-L-valine hydrochloride (1.0 eq.) in DCM and add N-Methylmorpholine (NMM) (1.1 eq.).

-

Add the N-Methyl-L-valine solution to the activated Boc-L-Valine mixture.

-

Allow the reaction to warm to room temperature and stir for 12-24 hours.

2. Work-up and Purification:

-

Monitor the reaction progress by TLC or LC-MS.

-

Upon completion, filter the reaction mixture to remove the dicyclohexylurea (DCU) byproduct.

-

Wash the filtrate sequentially with 1M HCl, saturated aqueous sodium bicarbonate solution, and brine.

-

Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

-

Purify the crude product by flash column chromatography on silica gel using a gradient of EtOAc in hexanes to afford the desired product.

Visualizing Synthetic Pathways and Workflows

The following diagrams, generated using Graphviz, illustrate the logical flow of the synthetic pathways and experimental workflows described.

Caption: Convergent synthesis strategy for Monomethyl Auristatin E (MMAE).

Caption: Experimental workflow for peptide fragment coupling.

This guide provides a foundational understanding of the synthesis of auristatin intermediates, critical for the development of next-generation ADCs. The provided data and protocols offer a starting point for researchers to optimize and innovate in this complex and vital area of medicinal chemistry.

References

Methodological & Application

Application Notes and Protocols: Synthesis of MMAF from MMAF Intermediate 2

For Researchers, Scientists, and Drug Development Professionals

Introduction

Monomethyl Auristatin F (MMAF) is a potent antimitotic agent and a critical payload component in the development of Antibody-Drug Conjugates (ADCs). Its high cytotoxicity, coupled with a hydrophilic character that can reduce systemic toxicity, makes it a valuable tool in targeted cancer therapy. MMAF functions by inhibiting tubulin polymerization, a key process in cell division, thereby leading to cell cycle arrest and apoptosis in rapidly dividing cancer cells.

These application notes provide a detailed protocol for the synthesis of MMAF from its protected precursor, MMAF intermediate 2. This intermediate is a fully protected form of MMAF, featuring a tert-butyloxycarbonyl (Boc) group on the N-terminus and a tert-butyl (OtBu) ester protecting the C-terminal carboxylic acid. The conversion to MMAF is achieved through a one-step deprotection reaction using a strong acid.

Data Presentation

While specific quantitative data for the direct conversion of this compound (Boc-MMAF-OtBu) to MMAF is not extensively reported in publicly available literature, high yields are generally expected for acid-catalyzed deprotection of both Boc and t-butyl ester groups in peptide synthesis. The following table provides a general overview of expected outcomes based on similar transformations.

| Parameter | Expected Value | Notes |

| Reaction Yield | > 90% | Based on typical acid-catalyzed deprotection reactions of Boc and t-butyl esters in peptide chemistry. Actual yields may vary depending on reaction scale and purification method. |

| Purity (after purification) | ≥ 95% (by HPLC) | High purity is achievable with standard purification techniques such as reverse-phase high-performance liquid chromatography (RP-HPLC). |

| Starting Material | This compound (Boc-MMAF-OtBu) | White to off-white solid. |

| Final Product | MMAF | White to off-white solid. |

Experimental Protocols

Synthesis of MMAF from this compound

This protocol describes the simultaneous removal of the N-terminal Boc protecting group and the C-terminal tert-butyl ester from this compound to yield the active cytotoxic agent, MMAF.

Materials:

-

This compound (Boc-MMAF-OtBu)

-

Trifluoroacetic acid (TFA)

-

Dichloromethane (B109758) (DCM), anhydrous

-

Diethyl ether, cold

-

Round-bottom flask

-

Magnetic stirrer and stir bar

-

Ice bath

-

Rotary evaporator

-

High-performance liquid chromatography (HPLC) system for purification and analysis

Procedure:

-

Reaction Setup: In a clean, dry round-bottom flask, dissolve this compound in anhydrous dichloromethane (DCM) at a concentration of approximately 0.1 M. Place the flask in an ice bath to cool the solution to 0 °C and begin stirring.

-

Deprotection: Slowly add an equal volume of trifluoroacetic acid (TFA) to the stirred solution of the intermediate. For example, if you used 10 mL of DCM, add 10 mL of TFA. This will result in a 50% TFA/DCM solution.

-

Reaction Monitoring: Allow the reaction mixture to warm to room temperature and continue stirring for 2-4 hours. The progress of the deprotection can be monitored by thin-layer chromatography (TLC) or liquid chromatography-mass spectrometry (LC-MS) to confirm the disappearance of the starting material.

-

Work-up: Once the reaction is complete, concentrate the reaction mixture under reduced pressure using a rotary evaporator to remove the DCM and excess TFA.

-

Precipitation: To the resulting oily residue, add cold diethyl ether to precipitate the MMAF product as a solid.

-

Isolation: Collect the solid precipitate by vacuum filtration, washing it with several portions of cold diethyl ether to remove any remaining impurities.

-

Drying: Dry the isolated solid under vacuum to obtain the crude MMAF product.

-

Purification: Purify the crude MMAF using reverse-phase high-performance liquid chromatography (RP-HPLC) to achieve high purity (≥95%).

-

Characterization: Confirm the identity and purity of the final MMAF product using analytical techniques such as HPLC, mass spectrometry, and NMR.

Visualizations

Mechanism of Action: MMAF Inhibition of Tubulin Polymerization

Caption: MMAF inhibits cancer cell division by binding to tubulin dimers, preventing their polymerization into microtubules. This disruption of the cytoskeleton leads to mitotic arrest and subsequent apoptosis.

Experimental Workflow: Synthesis of MMAF from Intermediate 2

Caption: Workflow for the synthesis of MMAF from its doubly protected intermediate.

Application Notes and Protocols: A Step-by-Step Guide to MMAF Conjugation for Antibody-Drug Conjugates

For Researchers, Scientists, and Drug Development Professionals

Introduction:

Monomethyl auristatin F (MMAF) is a potent synthetic antineoplastic agent that functions as a tubulin polymerization inhibitor, leading to cell cycle arrest and apoptosis.[1][2] Due to its high cytotoxicity, MMAF is not used as a standalone drug but has emerged as a critical payload component in the development of antibody-drug conjugates (ADCs).[2][3] ADCs utilize the specificity of a monoclonal antibody (mAb) to deliver highly potent cytotoxic agents like MMAF directly to cancer cells, thereby minimizing systemic toxicity.[4]